Chlorpyrifos methyl-d6

説明

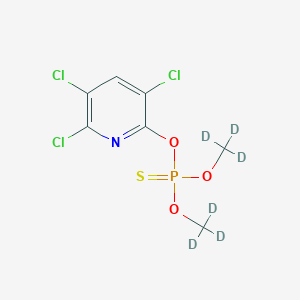

Structure

3D Structure

特性

CAS番号 |

2083629-84-7 |

|---|---|

分子式 |

C7H7Cl3NO3PS |

分子量 |

328.6 g/mol |

IUPAC名 |

sulfanylidene-[(3,5,6-trichloro-2-pyridinyl)oxy]-bis(trideuteriomethoxy)-λ5-phosphane |

InChI |

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3/i1D3,2D3 |

InChIキー |

HRBKVYFZANMGRE-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])[2H] |

正規SMILES |

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Isotopic Purity of Chlorpyrifos methyl-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Chlorpyrifos methyl-d6, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analytical methods. This document details the synthetic pathway, experimental protocols for synthesis and purification, and methodologies for determining isotopic purity.

Synthesis of this compound

The synthesis of this compound (O,O-bis(methyl-d3) O-(3,5,6-trichloropyridin-2-yl) phosphorothioate) is achieved through a two-stage process. The first stage involves the preparation of the key deuterated intermediate, O,O-bis(methyl-d3) phosphorochloridothioate. The second stage is the coupling of this intermediate with 3,5,6-trichloro-2-pyridinol.

Stage 1: Synthesis of O,O-bis(methyl-d3) phosphorochloridothioate

The synthesis of the deuterated phosphorochloridothioate intermediate can be adapted from established methods for its non-deuterated analogue.[1][2] The general approach involves the reaction of thiophosphoryl chloride (PSCl₃) with deuterated methanol (CD₃OD).

Reaction Scheme:

A detailed experimental protocol is provided below.

Stage 2: Synthesis of this compound

The final step in the synthesis is the reaction of O,O-bis(methyl-d3) phosphorochloridothioate with 3,5,6-trichloro-2-pyridinol in the presence of a base to yield this compound.[3]

Reaction Scheme:

A detailed experimental protocol for this stage is also provided below.

Experimental Protocols

Synthesis of O,O-bis(methyl-d3) phosphorochloridothioate

Materials:

-

Phosphorus trichloride (PCl₃)

-

Sulfur (S)

-

Deuterated methanol (CD₃OD, 99.5 atom % D)

-

Sodium metal (Na)

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Thiophosphoryl Chloride (PSCl₃): In a fume hood, carefully react phosphorus trichloride with sulfur in a 1:1 molar ratio. The reaction is exothermic and should be controlled by cooling. The product, thiophosphoryl chloride, can be purified by distillation.

-

Preparation of O-methyl-d3 phosphorodichloridothioate: Slowly add one equivalent of deuterated methanol to a solution of thiophosphoryl chloride in anhydrous diethyl ether at 0-5°C. The reaction will release HCl gas. After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.

-

Preparation of Sodium methoxide-d3: In a separate flask, carefully react sodium metal with an excess of deuterated methanol under an inert atmosphere to prepare a solution of sodium methoxide-d3.

-

Formation of O,O-bis(methyl-d3) phosphorochloridothioate: Slowly add one equivalent of the sodium methoxide-d3 solution to the O-methyl-d3 phosphorodichloridothioate solution at 0-5°C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the sodium chloride precipitate. The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude product should be used immediately in the next step due to its potential instability.

Synthesis of this compound

Materials:

-

O,O-bis(methyl-d3) phosphorochloridothioate (from Stage 1)

-

3,5,6-Trichloro-2-pyridinol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 3,5,6-trichloro-2-pyridinol in anhydrous acetonitrile.

-

Add a slight excess (1.1-1.2 equivalents) of anhydrous potassium carbonate to the solution.

-

To this stirred suspension, add a solution of O,O-bis(methyl-d3) phosphorochloridothioate in anhydrous acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux (around 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The purified product should be a colorless crystalline solid.[4]

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR provides information on the overall deuterium enrichment and the position of the deuterium labels. Both ¹H and ²H NMR can be employed.

Experimental Protocol for qNMR:

-

Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.[5][6]

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.[6] The isotopic purity is determined by comparing the integral of the residual proton signal in the methoxy region (around 3.9-4.0 ppm) to the integral of a known proton signal from the internal standard.

-

²H NMR Analysis: For highly deuterated compounds, ²H NMR can be a valuable tool. The sample is dissolved in a non-deuterated solvent. The deuterium spectrum will show a signal corresponding to the -OCD₃ groups, and its integration, relative to a deuterated internal standard, can be used to determine the deuterium content.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is used to determine the distribution of isotopologues (d₀ to d₆) in the final product.

Experimental Protocol for LC-MS/MS:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A C18 reversed-phase column is typically used for the separation of organophosphorus pesticides.[9]

-

Mass Spectrometric Analysis: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan mass spectra of the eluting peak corresponding to this compound. The high resolution allows for the separation of the different isotopologues.

-

Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d₀ to d₆). The relative abundance of each isotopologue is determined by integrating the peak areas. The isotopic purity is then calculated based on the percentage of the d₆ isotopologue relative to the sum of all isotopologues.[10][11][12][13]

Data Presentation

The quantitative data for the synthesis and isotopic purity of this compound should be summarized in clear and concise tables for easy comparison.

Table 1: Synthesis Yield of this compound

| Starting Material (3,5,6-Trichloro-2-pyridinol) | Reagent (O,O-bis(methyl-d3) phosphorochloridothioate) | Product (this compound) | Yield (%) |

| Mass (g) | Mass (g) | Mass (g) | |

| Moles | Moles | Moles |

Table 2: Isotopic Purity of this compound by qNMR

| Method | Analyte Signal | Internal Standard Signal | Calculated Isotopic Purity (atom % D) |

| ¹H qNMR | Residual -OCH₃ | Known proton signal | |

| ²H qNMR | -OCD₃ signal | Deuterated standard signal |

Table 3: Isotopologue Distribution of this compound by LC-MS/MS

| Isotopologue | Measured m/z ([M+H]⁺) | Relative Abundance (%) |

| d₀ | ||

| d₁ | ||

| d₂ | ||

| d₃ | ||

| d₄ | ||

| d₅ | ||

| d₆ | ||

| Total | 100 |

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Experimental Workflow for Isotopic Purity Analysis

Caption: Experimental workflow for isotopic purity analysis.

References

- 1. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 2. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 3. Chlorpyrifos-methyl (Ref: OMS 1155) [sitem.herts.ac.uk]

- 4. Chlorpyrifos-methyl | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. emerypharma.com [emerypharma.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Purification and Characterization of a Novel Chlorpyrifos Hydrolase from Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Certificate of Analysis for Chlorpyrifos methyl-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, Chlorpyrifos methyl-d6. This document is essential for ensuring the accuracy and reliability of quantitative analytical methods, particularly in mass spectrometry-based studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of this compound. This data is critical for accurate preparation of standards and interpretation of analytical results.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98.0% | HPLC-UV |

| Isotopic Purity | ≥99 atom % Deuterium | HR-MS |

| Deuterated Species | ||

| d6 | ≥99.0% | HR-MS |

| d5 | ≤1.0% | HR-MS |

| d0-d4 | Not Detected | HR-MS |

| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

| Concentration (if sold as solution) | 100 µg/mL in Acetonitrile | Gravimetric Preparation |

| Molecular Formula | C₇D₆H₁Cl₃NO₃PS | - |

| Molecular Weight | 328.57 g/mol | - |

| CAS Number | 2083629-84-7 | - |

Experimental Protocols

Detailed methodologies are crucial for understanding the quality and reliability of the certified reference material.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of the this compound standard is determined using HPLC with UV detection. This method separates the main component from any non-isotopically labeled impurities.

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Isotopic purity is a critical parameter for a deuterated internal standard. It is determined by assessing the distribution of deuterated species using HR-MS.[1][2]

-

Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Infusion: The sample is introduced via direct infusion or through a liquid chromatography system.

-

Mass Resolution: ≥ 70,000 FWHM.

-

Data Analysis: The relative abundances of the different isotopic species (d0 to d6) are determined from the mass spectrum. The isotopic purity is calculated as the percentage of the d6 species relative to the sum of all isotopic species.[1]

Confirmation of Chemical Identity by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity and confirmation of the deuterium labeling positions are verified using NMR spectroscopy.[1][2]

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

¹H-NMR: The absence or significant reduction of signals at the deuterated positions confirms successful labeling.

-

¹³C-NMR: The carbon signals at the deuterated positions will show characteristic splitting patterns (triplets for -CD3) and reduced intensity.

-

Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

Workflow for Quality Control of a Deuterated Reference Standard

The following diagram illustrates the general workflow for the quality control and certification of a deuterated reference standard like this compound.

Caption: Quality Control and Certification Workflow for Deuterated Reference Standards.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Chlorpyrifos methyl-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Chlorpyrifos methyl-d6, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Chlorpyrifos-methyl. This document details its fundamental properties, the biological pathways affected by its non-deuterated analogue, and a representative experimental protocol for its use in analytical methodologies.

Core Compound Data: this compound

This compound is a stable, isotopically labeled form of Chlorpyrifos-methyl. It is an essential tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal standard to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision in quantification.

| Property | Value | References |

| CAS Number | 2083629-84-7 | [1][2][3][4][5][6][7] |

| Molecular Weight | 328.57 g/mol | [1][2][4][8] |

| Molecular Formula | C₇HD₆Cl₃NO₃PS | [1][2][6] |

Toxicological Profile of Chlorpyrifos-methyl

The toxicological effects of this compound are considered identical to those of Chlorpyrifos-methyl. The primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9][10] However, research also points to non-cholinesterase-mediated neurotoxicity.

Acetylcholinesterase Inhibition Pathway

The primary toxic effect of Chlorpyrifos-methyl is the irreversible inhibition of acetylcholinesterase in the nervous system.[9] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[10] This overstimulation can lead to a range of adverse effects, from hyperstimulation of the nervous system to paralysis and, at high doses, death.[10] The insecticidal action of Chlorpyrifos-methyl is primarily attributed to this pathway.[9]

Non-Cholinesterase Mechanisms of Neurotoxicity

Emerging evidence suggests that Chlorpyrifos-methyl can exert neurotoxic effects through mechanisms independent of acetylcholinesterase inhibition, particularly at low exposure levels.[11][12][13][14] These alternative pathways may contribute to the observed neurodevelopmental and cognitive deficits associated with chlorpyrifos exposure.[14]

One notable non-cholinesterase mechanism involves the alteration of intracellular signaling pathways.[11] For instance, studies have shown that Chlorpyrifos and its metabolites can increase the phosphorylation of the Ca2+/cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal development, learning, and memory.[11] This effect occurs at concentrations well below those required to inhibit acetylcholinesterase.[11]

Furthermore, there is evidence to suggest that Chlorpyrifos-methyl can interact with N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[15] Chlorpyrifos has been shown to potentiate the activity of NMDA receptors, which could lead to excitotoxicity and neuronal damage.[12][15]

Experimental Protocols: Quantification of Chlorpyrifos-methyl using this compound

The following is a representative experimental protocol for the analysis of Chlorpyrifos-methyl in environmental or biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is based on established analytical principles for pesticide residue analysis.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

-

Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

The supernatant is ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Chlorpyrifos-methyl: Precursor ion (Q1) m/z 322 -> Product ions (Q3) m/z 125, 286

-

This compound: Precursor ion (Q1) m/z 328 -> Product ions (Q3) m/z 125, 292

-

-

Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.

-

3. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Chlorpyrifos-methyl) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Chlorpyrifos-methyl in the unknown samples is then determined from this calibration curve.

References

- 1. achemtek.com [achemtek.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Page loading... [guidechem.com]

- 4. Chlorpyriphos-methyl-d6 | LGC Standards [lgcstandards.com]

- 5. Chlorpyrifos-methyl (dimethyl-Dâ, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-7153-1.2 [isotope.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. hpc-standards.us [hpc-standards.us]

- 8. Chlorpyrifos-methyl D6 (dimethyl D6) | CymitQuimica [cymitquimica.com]

- 9. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]

- 11. Noncholinesterase mechanisms of chlorpyrifos neurotoxicity: altered phosphorylation of Ca2+/cAMP response element binding protein in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of chlorpyrifos and diazinon induced neurotoxicity in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorpyrifos and Chlorpyrifos-Oxon Inhibit Axonal Growth by Interfering with the Morphogenic Activity of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chlorpyrifos and neurodevelopmental effects: a literature review and expert elicitation on research and policy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Technical Guide: Solubility of Chlorpyrifos Methyl-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chlorpyrifos methyl-d6 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated analog, this guide utilizes data for the non-deuterated form, Chlorpyrifos-methyl, as a close proxy. The physical and chemical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts, making this a scientifically sound approach for practical laboratory applications.

Core Data: Solubility of Chlorpyrifos-methyl

The following table summarizes the quantitative solubility of Chlorpyrifos-methyl in a range of common organic solvents. This data is crucial for the preparation of stock solutions, analytical standards, and formulations in research and development settings.

| Organic Solvent | Solubility ( g/100 mL) at 20°C | Solubility (g/kg) | Notes |

| Acetone | Miscible (> 40)[1] | > 400[2] | |

| Ethyl acetate | Miscible (> 40)[1] | - | |

| Acetonitrile | > 40[1] | - | |

| Dichloromethane | > 40[1] | - | |

| Toluene | 57.4[1] | - | |

| Methanol | 18.9[1] | 190[2] | |

| Hexane | 12.0[1] | 120[2] | |

| n-Octanol | 11.0[1] | - | |

| Benzene | - | 790 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Chloroform | - | 630 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Carbon Disulfide | - | 590 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Diethyl Ether | - | 510 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Methylene Chloride | - | 400 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| 1,1,1-Trichloroethane | - | 400 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Xylene | - | 400 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Carbon Tetrachloride | - | 310 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Isooctane | - | 79 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Ethanol | - | 63 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Kerosene | - | 60 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Propylene Glycol | - | 4 | Data for Chlorpyrifos (ethyl analog)[3][4] |

| Triethylene Glycol | - | 5 | Data for Chlorpyrifos (ethyl analog)[3][4] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for establishing equilibrium solubility.

1. Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

This compound (or certified reference material)

-

High-purity organic solvents

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To further ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

References

Commercial Suppliers of Chlorpyrifos methyl-d6: A Technical Guide

For researchers, scientists, and professionals in drug development requiring high-purity deuterated standards, Chlorpyrifos methyl-d6 is a critical internal standard for the accurate quantification of Chlorpyrifos methyl. This technical guide provides an in-depth overview of commercial suppliers, available product specifications, and a representative experimental protocol for its use.

Supplier and Product Specifications

A survey of commercial suppliers indicates that this compound is readily available, primarily as a solution in various organic solvents. The chemical purity is consistently high across major suppliers, though detailed isotopic enrichment data is not always explicitly stated.

| Supplier | Product Name | Catalog Number | Formulation | Chemical Purity | Isotopic Purity (Atom %D) | CAS Number |

| A Chemtek | Chlorpyrifos-methyl-d6 Solution in Methanol | MSK20100-100M | 100 µg/mL in Methanol | ≥98% | Not Specified | 2083629-84-7[1] |

| Cambridge Isotope Laboratories, Inc. | Chlorpyrifos-methyl (dimethyl-D₆, 98%) 100 µg/mL in nonane | DLM-7153-1.2 | 100 µg/mL in Nonane | 98% | Not Specified | 2083629-84-7[2] |

| HPC Standards Inc. | D6-Chlorpyrifos-methyl | 676539 | 100 µg/mL in Acetone | Not Specified | Not Specified | 2083629-84-7[3] |

| LGC Standards | Chlorpyriphos-methyl-d6 | TRC-C425332 | Neat | Not Specified | Not Specified | 2083629-84-7 |

| PubChem | Chlorpyrifos-methyl D6 | - | Not Applicable | 98% | 98 atom %D | Not Applicable[4] |

Experimental Protocol: Quantification of Chlorpyrifos methyl in Vegetable Matrices using GC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from established methodologies for the analysis of chlorpyrifos in complex matrices, adapted for the use of this compound.[5][6][7]

Sample Preparation and Extraction

-

Homogenization: Homogenize 10 g of the vegetable sample.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetone.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the acetone supernatant.

-

Repeat the extraction step with another 10 mL of acetone.

-

Combine the supernatants.

-

-

Concentration: Concentrate the combined acetone extracts to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for cleanup.

Sample Cleanup (Solid-Phase Extraction - SPE)

-

Cartridge Conditioning: Condition a Florisil SPE cartridge by passing 5 mL of hexane through it.

-

Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a hexane/acetone mixture (e.g., 95:5 v/v) to remove interferences.

-

Elution: Elute the target analytes (Chlorpyrifos methyl and this compound) with 10 mL of a more polar solvent mixture (e.g., hexane/acetone 80:20 v/v).

-

Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 180°C at 20°C/min.

-

Ramp to 280°C at 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Chlorpyrifos methyl: Monitor appropriate precursor and product ions (to be determined based on instrument optimization).

-

This compound: Monitor the corresponding mass-shifted precursor and product ions.

-

-

Quantification

Construct a calibration curve by plotting the ratio of the peak area of Chlorpyrifos methyl to the peak area of the this compound internal standard against the concentration of the Chlorpyrifos methyl standards. Use this calibration curve to determine the concentration of Chlorpyrifos methyl in the unknown samples.

Visualizations

Caption: Workflow for procuring and using this compound.

Caption: Experimental workflow for Chlorpyrifos methyl analysis.

References

- 1. achemtek.com [achemtek.com]

- 2. Chlorpyrifos-methyl (dimethyl-Dâ, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-7153-1.2 [isotope.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Chlorpyrifos-methyl | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. [Determination of chlorpyrifos and its metabolite in vegetables using gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Journey of a Pesticide: A Technical Guide to the Metabolic Fate of Chlorpyrifos Methyl-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of Chlorpyrifos methyl-d6 in various environmental matrices. Stable isotope-labeled compounds such as this compound are crucial internal standards for the accurate quantification of their unlabeled counterparts in environmental monitoring and metabolism studies. Understanding the degradation pathways and analytical methodologies for these compounds is paramount for assessing their environmental impact and ensuring food safety. While the deuterium labeling in this compound serves as an analytical tool, its fundamental metabolic journey mirrors that of the parent compound, Chlorpyrifos methyl. This guide delves into the intricate processes of its transformation in soil, water, and biological systems, supported by detailed experimental protocols and quantitative data.

Metabolic Pathways: From Parent Compound to Degradation Products

Chlorpyrifos, and by extension Chlorpyrifos methyl, undergoes a series of biotransformation reactions in the environment, primarily driven by microbial activity and abiotic processes such as hydrolysis and photolysis. The primary metabolic pathway involves the cleavage of the phosphate ester bond, a critical step in its detoxification.

The degradation of Chlorpyrifos is initiated by hydrolysis to form 3,5,6-trichloro-2-pyridinol (TCP), which is the major and primary degradation product.[1] This process can be influenced by soil pH, with acidic conditions generally favoring degradation.[2] Another significant pathway is the oxidative desulfurization of Chlorpyrifos to form Chlorpyrifos-oxon (CPO), a metabolite that is often more toxic than the parent compound.[3] This transformation is catalyzed by cytochrome P450 enzymes in organisms.[3]

Microorganisms play a pivotal role in the breakdown of Chlorpyrifos. Various bacterial and fungal species have been identified that can utilize Chlorpyrifos as a source of carbon and phosphorus.[4][5] These microbes employ enzymes like phosphotriesterases to hydrolyze the pesticide.[4][6] Further degradation of TCP can also occur, leading to the complete mineralization of the compound.

dot

Caption: Metabolic pathway of this compound.

Experimental Protocols for Analysis

Accurate determination of this compound and its metabolites in environmental samples requires robust analytical methodologies. The choice of method depends on the sample matrix and the target analyte's concentration.

Sample Preparation and Extraction

A critical first step in the analysis is the efficient extraction of the analytes from the sample matrix.

-

Soil: Soxhlet extraction using a mixture of acetone and methylene chloride is a common method.[7] For a quicker approach, ultrasonic extraction with ethyl acetate can be employed.

-

Water: Liquid-liquid extraction with solvents like hexane or methylene chloride is frequently used.[7] Solid-phase extraction (SPE) with C18 cartridges offers a more concentrated and cleaner extract.[7]

-

Biota (e.g., fish tissue): Homogenization of the sample followed by extraction with acetone or acetonitrile is a standard procedure.[7] Gel permeation chromatography (GPC) is often used for lipid removal from the extracts of fatty tissues.[7]

Analytical Instrumentation

A variety of analytical techniques are utilized for the separation and quantification of this compound and its metabolites.

-

Gas Chromatography (GC): GC coupled with selective detectors is a widely used technique.[8]

-

Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds.[8]

-

Nitrogen-Phosphorus Detector (NPD): Offers high sensitivity for both nitrogen and phosphorus.[8]

-

Electron Capture Detector (ECD): Sensitive to halogenated compounds like Chlorpyrifos.[9]

-

Mass Spectrometry (MS): Provides definitive identification and quantification based on mass-to-charge ratios.[10]

-

-

Liquid Chromatography (LC): LC, particularly coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for its high sensitivity and specificity, especially for the more polar metabolites.[10][11]

dot

Caption: General experimental workflow for analysis.

Quantitative Data Summary

The persistence and degradation rate of Chlorpyrifos vary significantly depending on the environmental compartment. The following tables summarize key quantitative data from various studies.

| Environmental Matrix | Half-life (t½) | Key Metabolites | Reference |

| Soil | 2 to 120 days | 3,5,6-trichloro-2-pyridinol (TCP), Chlorpyrifos-oxon | [12] |

| Water (pH 7, 25°C) | 29 to 74 days | 3,5,6-trichloro-2-pyridinol (TCP) | [13] |

| Atmosphere | ~3.5 hours | Chlorpyrifos-methyl oxon, 3,5,6-trichloro-2-pyridinol (TCP) | [14][15] |

| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |

| GC/FPD | Air | 0.23 ppb | 96.6 | [7] |

| GC/ECD | Drinking Water | <0.9 ppb | 95 | [7] |

| UPLC-MS/MS | Biobeds | LODm: <2 mg/kg | 96-115 | [11] |

| LC-MS/MS | Cells & Culture Media | 0.02-20 ng/mL | Within 15% RSD | [10] |

Conclusion

The metabolic fate of this compound in the environment is a complex process involving multiple degradation pathways. Its primary transformation products are this compound-oxon and 3,5,6-trichloro-2-pyridinol. A range of sophisticated analytical techniques, particularly chromatography coupled with mass spectrometry, are essential for the accurate monitoring of these compounds in diverse environmental samples. The data and protocols presented in this guide provide a valuable resource for researchers and professionals working to understand and mitigate the environmental impact of this widely used pesticide.

References

- 1. Isolation and Molecular Characterization of Novel Chlorpyrifos and 3,5,6-trichloro-2-pyridinol-degrading Bacteria from Sugarcane Farm Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Environmental Distribution, Metabolic Fate, and Degradation Mechanism of Chlorpyrifos: Recent and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 12. researchgate.net [researchgate.net]

- 13. Environmental fate of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the atmospheric degradation of chlorpyrifos-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Toxicological Profile of Chlorpyrifos Methyl-d6: An In-depth Technical Guide

Disclaimer: The toxicological data available specifically for Chlorpyrifos methyl-d6, a deuterated isotopologue of chlorpyrifos-methyl, is limited. This document primarily relies on the comprehensive toxicological profile of its non-deuterated counterpart, Chlorpyrifos-methyl. This approach is based on the principle that deuterium labeling is unlikely to significantly alter the compound's toxicological properties, as the fundamental chemical structure and reactive sites responsible for its biological activity remain unchanged. This compound is most commonly utilized as an internal standard for analytical quantification of chlorpyrifos-methyl.

Executive Summary

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves, which can cause a range of neurotoxic effects.[5][6] Toxicological assessments have identified neurotoxicity, particularly developmental neurotoxicity, as a key concern.[7][8][9] While generally having low acute toxicity via oral and dermal routes, it is classified as toxic if inhaled.[10][11] Studies have shown mixed results regarding genotoxicity, with some in vitro assays indicating clastogenic potential, while in vivo studies have been largely negative.[4] It is not considered carcinogenic.[4] Chlorpyrifos-methyl can cause mild skin and eye irritation and has been shown to be a skin sensitizer in some tests.[4][10] Due to health concerns, its use has been banned or heavily restricted in several regions, including the European Union and the United States.[3][12][13]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | O,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | [14] |

| Deuterated Form | Chlorpyrifos-methyl (dimethyl-D6) | [15] |

| CAS Number | 5598-13-0 (Chlorpyrifos-methyl) | [4] |

| CAS Number | 2083629-84-7 (this compound) | [10][15] |

| Molecular Formula | C₇H₇Cl₃NO₃PS | [2] |

| Molecular Formula (d6) | C₇HCl₃D₆NO₃PS | [10] |

| Molecular Weight | 322.5 g/mol | [2] |

| Appearance | Colorless to white crystalline solid | [2][14] |

| Odor | Mild mercaptan-like odor | [6][14] |

| Water Solubility | 4.0 mg/L at 25 °C | [2] |

| Stability | Relatively stable in neutral conditions, hydrolyzes in acidic and alkaline conditions. | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that chlorpyrifos-methyl is rapidly and extensively absorbed after oral administration.[4] Following absorption, it is widely distributed throughout the body. The metabolism of chlorpyrifos-methyl primarily involves hydrolysis and oxidation.[16] A key metabolic step is the oxidative desulfuration of the P=S moiety to a P=O group by cytochrome P450 enzymes, forming the toxic intermediate chlorpyrifos-methyl oxon, which is a more potent acetylcholinesterase inhibitor.[17] The primary metabolite identified in urine is the glucuronide conjugate of 3,5,6-trichloro-2-pyridinol (TCP).[4] Excretion is rapid, occurring mainly through the urine within 24 to 48 hours, with no significant bioaccumulation.[4][14][16]

Toxicological Endpoints

Acute Toxicity

Chlorpyrifos-methyl exhibits low acute toxicity via oral and dermal routes but is more toxic upon inhalation.[4][14] Specific data for the deuterated form, this compound, is available from safety data sheets and is presented below.

Table 1: Acute Toxicity of this compound and Chlorpyrifos-methyl

| Test | Species | Route | Value | Classification | Reference |

| This compound | |||||

| LD50 | Rat | Oral | 1,828 mg/kg | Harmful if swallowed | [10][11] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | Not Classified | [10] |

| LC50 (4h) | Rat | Inhalation | > 670 mg/m³ | Toxic if inhaled | [10][11] |

| Chlorpyrifos-methyl | |||||

| LD50 | Rat | Oral | 1,530 mg/kg | Toxicity Category III | [14] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | Toxicity Category III | [14] |

| LC50 (4h) | Rat | Inhalation | 0.67 mg/L | Toxicity Category II | [14] |

Clinical signs of acute toxicity are consistent with cholinergic overstimulation and include lacrimation, tremors, and diarrhea.[10]

Irritation and Sensitization

Chlorpyrifos-methyl is reported to be a mild and transient skin and eye irritant.[4][10][14] Skin sensitization potential has been observed in some studies.

Table 2: Irritation and Sensitization Profile of Chlorpyrifos-methyl

| Test Type | Species | Result | Reference |

| Skin Irritation | Rabbit | Mild skin irritation | [10][14] |

| Eye Irritation | Rabbit | Slight irritant | [14] |

| Skin Sensitization (Buehler test) | Guinea pig | Not a sensitizer | [2][4] |

| Skin Sensitization (Magnusson & Kligman maximization) | Guinea pig | Positive (sensitizer) | [2][4] |

Genotoxicity

The genotoxic potential of chlorpyrifos-methyl has been evaluated in a range of in vitro and in vivo assays. While an in vitro study on Chinese hamster ovary cells showed clastogenic effects with metabolic activation, in vivo studies, including micronucleus formation and unscheduled DNA synthesis assays, have yielded negative results.[4] Based on the weight of evidence, the Joint Meeting on Pesticide Residues (JMPR) concluded that chlorpyrifos-methyl is unlikely to be genotoxic.[4] Some studies on the parent compound, chlorpyrifos, have suggested the potential for DNA damage in various rat organs.[18][19]

Neurotoxicity

The primary mechanism of neurotoxicity for chlorpyrifos-methyl is the inhibition of acetylcholinesterase (AChE).[1][2][4] This leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation.[3][5] The metabolically activated form, chlorpyrifos-methyl oxon, is a more potent AChE inhibitor than the parent compound.[17]

Developmental Neurotoxicity (DNT): Concerns have been raised regarding the developmental neurotoxicity of chlorpyrifos and chlorpyrifos-methyl.[7][8][9] Studies have suggested that exposure during critical developmental periods in rats can lead to changes in brain morphology and behavior, even at dose levels that do not cause overt maternal toxicity.[7][20] These findings have been a significant factor in the regulatory decisions to restrict its use.[12][13]

Carcinogenicity and Reproductive Toxicity

Carcinogenicity: Long-term toxicity and carcinogenicity studies in rats and mice did not show any evidence of carcinogenicity for chlorpyrifos-methyl.[4]

Reproductive and Developmental Toxicity: Chlorpyrifos-methyl has not been found to produce reproductive effects in a 3-generation study in rats.[14] It is not considered teratogenic in rats or rabbits.[4][14] Developmental toxicity was observed only at doses that were also toxic to the mother.[4]

Mechanism of Action and Experimental Workflows

Signaling Pathway: Acetylcholinesterase Inhibition

The primary toxic action of chlorpyrifos-methyl occurs at the cholinergic synapse. The diagram below illustrates the inhibition of acetylcholinesterase and the resulting overstimulation of the postsynaptic neuron.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Buehler test - Wikipedia [en.wikipedia.org]

- 8. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. ki.se [ki.se]

- 14. ecetoc.org [ecetoc.org]

- 15. resource.iyp.tw [resource.iyp.tw]

- 16. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 17. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mbresearch.com [mbresearch.com]

- 19. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 20. search.library.doc.gov [search.library.doc.gov]

Methodological & Application

Application Note: Quantitative Analysis of Chlorpyrifos in Vegetable Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Chlorpyrifos methyl-d6 Internal Standard

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture to protect a variety of crops. Due to its potential neurotoxicity and adverse effects on human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorpyrifos in food products. Accurate and sensitive analytical methods are therefore essential for monitoring chlorpyrifos residues to ensure food safety and compliance with these regulations.

This application note details a robust and reliable method for the quantitative analysis of chlorpyrifos in vegetable matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with isotope dilution, employing Chlorpyrifos methyl-d6 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Experimental Protocols

Materials and Reagents

-

Chlorpyrifos analytical standard (≥99% purity)

-

This compound analytical standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented vegetables)

-

C18 sorbent

-

Deionized water

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of chlorpyrifos and this compound in ethyl acetate.

-

Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of chlorpyrifos in ethyl acetate.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a solution of this compound in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the chlorpyrifos intermediate solution into blank matrix extract. The concentration of the internal standard (this compound) should be kept constant in all calibration standards. A typical calibration range is 5 to 200 ng/mL.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the vegetable sample (e.g., 10 g) using a high-speed blender.

-

Extraction:

-

Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the internal standard solution (this compound).

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄, PSA, and C18. For pigmented vegetables, GCB may also be included.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract: Transfer the cleaned extract into a vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Data Acquisition and Quantification

For quantitative analysis, operate the mass spectrometer in SIM or MRM mode. The following ions are recommended for monitoring:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Chlorpyrifos | 314 | 197 | 258 |

| This compound | 320 | 203 | 264 |

Note: The m/z values for this compound are predicted based on a mass shift of +6 amu from the non-deuterated compound. These should be confirmed experimentally.

A calibration curve is constructed by plotting the ratio of the peak area of the chlorpyrifos quantifier ion to the peak area of the this compound quantifier ion against the concentration of chlorpyrifos. The concentration of chlorpyrifos in the samples is then determined from this calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained using this method.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Precision (%RSD, n=6) | < 15% |

Table 2: Recovery Data in Different Vegetable Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | %RSD |

| Lettuce | 0.01 | 95.2 | 7.8 |

| 0.1 | 98.6 | 5.4 | |

| Tomato | 0.01 | 92.8 | 9.1 |

| 0.1 | 96.5 | 6.2 | |

| Cucumber | 0.01 | 97.1 | 6.5 |

| 0.1 | 101.3 | 4.9 |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of chlorpyrifos.

Conclusion

The described method, combining a QuEChERS sample preparation protocol with GC-MS analysis using a deuterated internal standard, provides a highly accurate, sensitive, and robust approach for the routine monitoring of chlorpyrifos residues in various vegetable matrices. The use of this compound effectively mitigates matrix-induced signal suppression or enhancement, leading to reliable quantification. This method is suitable for food safety laboratories and regulatory agencies to ensure compliance with established MRLs.

Application Notes and Protocols for Chlorpyrifos Analysis Using an Isotopic Standard

Introduction

Chlorpyrifos is a widely used organophosphate insecticide in both agricultural and non-agricultural settings.[1] Due to its potential neurotoxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorpyrifos in various matrices, including food, water, and soil. Accurate and reliable analytical methods are crucial for monitoring these levels and ensuring consumer safety. The use of a stable isotope-labeled internal standard, such as Chlorpyrifos-d10, in conjunction with chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly effective approach for the precise quantification of chlorpyrifos.[2][3][4] This method, known as isotope dilution mass spectrometry (IDMS), corrects for analyte losses during sample preparation and instrumental analysis, thereby improving accuracy and precision.[5]

This document provides detailed application notes and protocols for the sample preparation of various matrices for chlorpyrifos analysis using an isotopic standard. The methodologies described are intended for researchers, scientists, and professionals involved in pesticide residue analysis.

Isotopic Standard: Chlorpyrifos-d10

Chlorpyrifos-d10 is a deuterated form of chlorpyrifos, where ten hydrogen atoms have been replaced with deuterium.[2][3] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analysis as it has a different mass-to-charge ratio (m/z) from the native chlorpyrifos while exhibiting nearly identical chemical and physical properties.[2][3][4] This ensures that it behaves similarly to the target analyte during extraction, cleanup, and chromatographic separation, effectively compensating for any variations in the analytical process.

Properties of Chlorpyrifos-d10:

-

Formal Name: O,O-di(ethyl-d5) O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate[3]

-

Molecular Formula: C9HCl3D10NO3PS[3]

-

Molecular Weight: 360.6 g/mol [3]

General Workflow for Chlorpyrifos Analysis with Isotopic Standard

The overall workflow for the analysis of chlorpyrifos in various samples involves sample homogenization, spiking with the isotopic internal standard, extraction of the analyte and the standard, cleanup of the extract to remove interfering matrix components, and finally, analysis by a mass spectrometry-based method.

Caption: General experimental workflow for chlorpyrifos analysis.

Experimental Protocols

This section details two common and effective sample preparation methods for chlorpyrifos analysis: the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and Solid-Phase Extraction (SPE).

Protocol 1: QuEChERS Method for Food Matrices (e.g., Fruits, Vegetables, Brown Rice)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food due to its simplicity, speed, and minimal solvent usage.[6][7][8]

Materials:

-

Homogenizer (e.g., blender, grinder)

-

50 mL polypropylene centrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Acetonitrile (ACN), HPLC grade

-

Chlorpyrifos-d10 internal standard solution (concentration to be determined based on expected analyte levels)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate. For fatty matrices, C18 may also be included.

Procedure:

-

Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[6] For dry samples like cereals, add a specific amount of water to rehydrate before extraction.[7]

-

Internal Standard Spiking: Add a known volume of the Chlorpyrifos-d10 internal standard solution to the sample.

-

Extraction:

-

Cleanup (Dispersive SPE):

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.[6]

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant to a clean vial.

-

The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. For GC analysis, a solvent exchange to a more volatile solvent like toluene may be performed.[5]

-

Caption: QuEChERS sample preparation workflow.

Protocol 2: Solid-Phase Extraction (SPE) for Water and Soil Samples

SPE is a robust technique for extracting and concentrating analytes from liquid and solid samples.[9][10][11]

Materials for Water Samples:

-

SPE cartridges (e.g., C18)

-

SPE manifold

-

Filtration apparatus

-

Ethyl acetate or other suitable elution solvent

-

Chlorpyrifos-d10 internal standard solution

-

Nitrogen evaporator

Procedure for Water Samples:

-

Sample Preparation: Filter the water sample to remove particulate matter.

-

Internal Standard Spiking: Add a known volume of the Chlorpyrifos-d10 internal standard solution to a measured volume of the water sample (e.g., 500 mL).

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with deionized water to remove polar interferences.

-

Elution: Elute the trapped chlorpyrifos and the internal standard with a suitable organic solvent, such as ethyl acetate.[9]

-

Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Analysis: The concentrated extract is ready for GC-MS/MS or LC-MS/MS analysis.

Materials for Soil Samples:

-

Sonicator or shaker

-

Centrifuge

-

Extraction solvent (e.g., acetone/methylene chloride mixture)

-

Anhydrous sodium sulfate

-

SPE cartridges (e.g., Florisil or C18)

-

Chlorpyrifos-d10 internal standard solution

-

Nitrogen evaporator

Procedure for Soil Samples:

-

Sample Preparation: Weigh 5-10 g of the soil sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the Chlorpyrifos-d10 internal standard solution.

-

Extraction:

-

Cleanup: The crude extract can be cleaned up using SPE. The specific sorbent (e.g., Florisil, C18) will depend on the soil type and potential interferences.

-

Concentration and Analysis: The cleaned extract is then concentrated and analyzed as described for water samples.

Caption: Solid-Phase Extraction (SPE) workflow for water and soil.

Data Presentation

The following tables summarize quantitative data from various studies on chlorpyrifos analysis. The inclusion of an isotopic standard generally leads to improved recovery and precision.

Table 1: Performance Data for Chlorpyrifos Analysis in Various Matrices

| Matrix | Preparation Method | Analytical Method | Recovery (%) | RSD (%) | LOD | LOQ | Reference |

| Brown Rice | QuEChERS with IDMS | GC-MS/MS | - | - | - | 0.065±0.004 mg/kg | [5] |

| Air (XAD-2 resin) | Acetonitrile Extraction with ISTD | LC-MS/MS | 78-113 | - | 0.6 ng/sample | 2 ng/sample | [13] |

| Air (PUF) | Acetonitrile Extraction with ISTD | LC-MS/MS | 71-108 | - | 0.5 ng/sample | 2 ng/sample | [13] |

| Wheat | Acetonitrile/Ethyl Acetate Extraction | UPLC-QTOF/MS | 63.38-102.13 | 1.76-8.99 | 0.38-0.85 µg/kg | 1.30-2.70 µg/kg | [14] |

| Biobeds | Acetone/Phosphoric Acid/Water Extraction | UPLC-MS/MS | 96-115 | <20 | - | 2 mg/kg | [15] |

| Water | SPE | GC-ECD | 82.42 | - | - | - | [10] |

| Soil | SPME | GC/MS | - | - | 0.01 mg/kg | - | [16] |

| Cabbage | SPME | GC/MS | - | - | 0.01 mg/kg | - | [16] |

Note: IDMS stands for Isotope Dilution Mass Spectrometry, ISTD for Internal Standard, RSD for Relative Standard Deviation, LOD for Limit of Detection, and LOQ for Limit of Quantification. Some studies did not report all performance parameters.

Conclusion

The use of an isotopic internal standard, such as Chlorpyrifos-d10, is a critical component of robust and accurate methods for the quantification of chlorpyrifos in diverse and complex matrices. The protocols outlined in this document, particularly the QuEChERS and SPE methods, provide a solid foundation for developing and implementing reliable analytical workflows. The choice of method will depend on the specific matrix, available instrumentation, and the required sensitivity. By incorporating an isotopic standard, laboratories can achieve high-quality data that meets regulatory requirements and contributes to ensuring food and environmental safety.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Chlorpyrifos-D10 - Deuterated Reference Standard for Pesticide Residue Quantification [witega.de]

- 5. A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QuEChERS: Home [quechers.eu]

- 7. youtube.com [youtube.com]

- 8. chebios.it [chebios.it]

- 9. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 16. asianpubs.org [asianpubs.org]

Application Note: Quantification of Chlorpyrifos in Water Samples Using Isotope Dilution LC-MS/MS with Chlorpyrifos-d6-methyl as an Internal Standard

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture.[1] Its potential for runoff from agricultural fields into water bodies poses a risk to aquatic ecosystems and human health, making the monitoring of its concentration in environmental water samples crucial.[2][3] This application note describes a robust and sensitive method for the quantification of chlorpyrifos in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure high accuracy and precision, the method employs an isotope dilution strategy, using Chlorpyrifos-d6-methyl as an internal standard to correct for matrix effects and variations during sample preparation and analysis.[4]

The use of a stable isotope-labeled internal standard is critical as it behaves nearly identically to the target analyte during extraction, cleanup, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[5] This approach provides superior quantitation compared to external standard methods, especially in complex matrices.[4]

Experimental Protocols

Materials and Reagents

-

Standards: Chlorpyrifos analytical standard (≥98% purity), Chlorpyrifos-d6-methyl (dimethyl-D₆, 98%) internal standard solution.[6]

-

Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, ethyl acetate, n-hexane, and acetone.[7]

-

Reagents: Formic acid (LC-MS grade), ammonium formate, and anhydrous sodium sulfate.

-

Water: Deionized or Milli-Q purified water.

-

Solid-Phase Extraction (SPE): C18 bonded silica cartridges (e.g., 500 mg, 6 mL).[8][9]

-

Labware: Volumetric flasks, pipettes, amber glass vials with PTFE-lined caps, SPE vacuum manifold, nitrogen evaporator.

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve the chlorpyrifos standard in methanol to prepare a 1000 mg/L stock solution. If using a certified solution of Chlorpyrifos-d6-methyl (e.g., 100 µg/mL), it can be used directly or diluted as needed.[6][10] Store stock solutions at -20°C in amber glass vials.[11]

-

Intermediate Stock Solutions (10 mg/L): Prepare intermediate stock solutions of both chlorpyrifos and the internal standard by diluting the primary stock solutions in methanol.

-

Internal Standard (IS) Spiking Solution (e.g., 500 ng/mL): Prepare a working solution of Chlorpyrifos-d6-methyl at a concentration of 500 ng/mL in methanol. This solution will be used to spike all samples, calibration standards, and quality controls.[11]

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the chlorpyrifos intermediate stock solution. A typical calibration range is 0.1 to 250 ng/mL.[11] Spike each calibration standard with the IS spiking solution to a final concentration of 50 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common SPE methods for pesticide extraction from water.[7][8][12][13]

-

Sample Collection and Preservation: Collect water samples in 1 L amber glass bottles and store them at 4°C until extraction.

-

Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.[12]

-

Spiking: Take a 500 mL aliquot of the filtered water sample and spike it with the Internal Standard (IS) spiking solution to achieve a final concentration of 50 ng/mL.

-

SPE Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the C18 cartridge.

-

Pass 5 mL of methanol through the cartridge.

-

Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.[7]

-

-

Sample Loading: Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10-12 mL/min using a vacuum manifold.[8]

-

Washing (Interference Elution): After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences. Dry the cartridge under vacuum for at least 60 minutes to remove residual water.[7]

-

Analyte Elution: Elute the chlorpyrifos and the internal standard from the cartridge by passing 2 x 4 mL of ethyl acetate through the sorbent.[13] Collect the eluate in a clean glass tube.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in 1 mL of methanol (or mobile phase A) for LC-MS/MS analysis.[11]

LC-MS/MS Instrumental Analysis

The following are typical starting conditions and may require optimization for specific instruments.

-

Liquid Chromatography (LC) System:

-

Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]

-

Mobile Phase A: 9 mM ammonium formate and 0.1% formic acid in water.[7]

-

Mobile Phase B: 9 mM ammonium formate and 0.1% formic acid in methanol.[7]

-

Flow Rate: 0.4 mL/min.[7]

-

Injection Volume: 5 µL.[4]

-

Column Temperature: 50°C.[7]

-

Gradient Program: A linear gradient starting with low organic phase content and increasing to elute chlorpyrifos.

-

-

Mass Spectrometry (MS/MS) System:

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (V) |

| Chlorpyrifos | 350.1 | 197.9 | 97.0 | Optimized (e.g., 20-35) |

| Chlorpyrifos-d6-methyl | 356.1 | 203.9 | 100.0 | Optimized (e.g., 20-35) |

| (Note: The precursor ion for Chlorpyrifos is often cited based on its isotopic pattern, with the [M+H]+ for C₁₀H₁₂Cl₃NO₃PS being ~350. The transitions for the d6-methyl analog are predicted based on a +6 Da shift and similar fragmentation patterns.)[10][11] |

Data Presentation

Quantitative Performance Summary

The following table summarizes typical performance data for the quantification of chlorpyrifos in water using LC-MS/MS.

| Parameter | Typical Value | Reference |

| Linearity (r²) | ≥ 0.998 | [10][11] |

| Limit of Detection (LOD) | 0.15 - 5 ng/L (ppt) | [4][14] |

| Limit of Quantification (LOQ) | 0.5 - 20 ng/L (ppt) | [15] |

| Accuracy (Recovery %) | 70% - 120% | [16] |

| Precision (RSD %) | < 15% | [16] |

Visualizations

Caption: Experimental workflow for chlorpyrifos analysis in water.

References

- 1. ijsr.net [ijsr.net]

- 2. Analysis of Chlorpyrifos Pesticide Residue in Locally Grown Cauliflower, Cabbage, and Eggplant Using Gas Chromatography–Mass Spectrometry (GC-MS) Technique: A Bangladesh Perspective | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. Chlorpyrifos-methyl (dimethyl-Dâ, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-7153-1.2 [isotope.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of CHLORPYRIFOS by GC/ECD in water and its sorption mechanism study in a RHODIC FERRALSOL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 12. scribd.com [scribd.com]

- 13. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Chlorpyrifos in Soil and Sediment using an Isotope Dilution Method with Chlorpyrifos methyl-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of chlorpyrifos in soil and sediment matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard, Chlorpyrifos methyl-d6, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for environmental monitoring and residue analysis in complex matrices.

Introduction

Chlorpyrifos is a widely used organophosphate insecticide that can persist in soil and sediment, posing a potential risk to ecosystems and human health.[1][2] Accurate and reliable analytical methods are crucial for monitoring its presence in the environment. The QuEChERS method has gained popularity for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[3][4][5] Coupling this extraction technique with GC-MS/MS provides excellent selectivity and sensitivity for the determination of chlorpyrifos. The incorporation of an isotopically labeled internal standard, such as this compound, is critical for mitigating matrix-induced signal suppression or enhancement, thereby improving the accuracy of quantification.

Experimental Protocol

Reagents and Materials

-

Solvents: Acetonitrile (MeCN), Acetone, Hexane (all pesticide residue grade)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent

-

Standards: Chlorpyrifos analytical standard, this compound solution (100 µg/mL in nonane or other suitable solvent)[6]

-

Equipment: 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, vortex mixer, centrifuge, automated shaker, gas chromatograph with tandem mass spectrometer (GC-MS/MS).

Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of chlorpyrifos analytical standard in 10 mL of a suitable solvent (e.g., acetone).

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetone to a concentration of 10 µg/mL.

Sample Preparation (QuEChERS Method)

-

Sample Homogenization: Air-dry the soil or sediment sample to remove excess moisture and sieve to ensure homogeneity.

-